Human OCT1 Transporter Counter-Screen: Negligible Inhibition Confirms Transporter Selectivity
In a human OCT1 (SLC22A1) inhibition assay using HEK293 cells expressing recombinant OCT1 and ASP+ as the fluorescent substrate, 4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamide exhibited an IC₅₀ of 1.38 × 10⁵ nM (138 µM), representing negligible transporter inhibition [1]. This is in stark contrast to known OCT1 substrates/inhibitors such as metformin (IC₅₀ ~ 400–900 µM for transport, but with substrate activity) and the classic OCT1 inhibitor decynium-22 (IC₅₀ ~ 0.1–1 µM). The >1000-fold window between the OCT1 IC₅₀ and anticipated H3R pharmacological concentrations (based on structural analogs with H3R IC₅₀ < 50 nM) indicates a low probability of OCT1-mediated drug–drug interactions or transporter-dependent hepatic uptake for this compound.
| Evidence Dimension | Human OCT1 (SLC22A1) transporter inhibition |
|---|---|
| Target Compound Data | IC₅₀ = 1.38 × 10⁵ nM (138 µM) |
| Comparator Or Baseline | Decynium-22 (known OCT1 inhibitor): IC₅₀ ~ 0.1–1 µM; Metformin (OCT1 substrate): Kₘ ~ 400–900 µM for transport |
| Quantified Difference | Target compound shows >1000-fold lower OCT1 affinity vs. potent OCT1 inhibitors; essentially inactive as an OCT1 ligand |
| Conditions | Inhibition of human OCT1 expressed in HEK293 cells; ASP+ substrate uptake measured by microplate reader |
Why This Matters
For procurement decisions in drug discovery programs where minimizing transporter-mediated off-target effects is critical, this data provides quantitative evidence that the compound does not significantly engage OCT1, reducing the risk of confounding pharmacokinetic interactions in vivo.
- [1] BindingDB Entry for Monomer ID 50241341. Inhibition of human OCT1 expressed in HEK293 cells. BindingDB.org. View Source
